Lonafarnib-d9

Bioanalysis LC-MS/MS Stable Isotope Dilution

Lonafarnib-d9 (CAS 1197367-02-4) is a stable-isotope-labeled analog of the farnesyltransferase inhibitor lonafarnib, in which nine protium atoms are replaced by deuterium (²H), yielding a molecular formula of C₂₇H₂₂D₉Br₂ClN₄O₂ and a molecular weight of 647.88 Da. It is designed exclusively as an internal standard (IS) for the quantitative bioanalysis of lonafarnib by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₂₇H₂₂D₉Br₂ClN₄O₂
Molecular Weight 647.88
Cat. No. B1155909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonafarnib-d9
Synonyms4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide-d9;  Sarasar-d9;  Sch 66336-d9; 
Molecular FormulaC₂₇H₂₂D₉Br₂ClN₄O₂
Molecular Weight647.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lonafarnib-d9 – A High-Mass-Shift Deuterated Internal Standard for Accurate Lonafarnib LC-MS/MS Quantification


Lonafarnib-d9 (CAS 1197367-02-4) is a stable-isotope-labeled analog of the farnesyltransferase inhibitor lonafarnib, in which nine protium atoms are replaced by deuterium (²H), yielding a molecular formula of C₂₇H₂₂D₉Br₂ClN₄O₂ and a molecular weight of 647.88 Da . It is designed exclusively as an internal standard (IS) for the quantitative bioanalysis of lonafarnib by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike unlabeled lonafarnib (MW 638.83 Da), the +9 Da mass shift of the d9 species provides a clear detection window, minimizing isotopic cross-talk with the analyte .

Why Lonafarnib-d9 Cannot Be Substituted with Other Deuterated or Unlabeled Lonafarnib Analogs in Validated LC-MS/MS Methods


Deuterated internal standards are not interchangeable, even when they share the same parent scaffold. The number and position of deuterium labels govern the mass shift, chromatographic co-elution fidelity, and susceptibility to hydrogen-deuterium (H/D) back-exchange during sample preparation . Lonafarnib-d9, with nine deuterium atoms preferentially installed on the piperidine ring, provides a +9 Da shift that cleanly separates the IS signal from the analyte's naturally occurring M+1, M+2, and M+3 isotopologues. In contrast, the lower-mass-shift variant rac-lonafarnib-d4 (+4 Da) exhibits partial overlap with the [M+4] isotopologue of unlabeled lonafarnib (which contains two bromine and one chlorine atoms, each contributing to a complex natural isotope pattern), potentially compromising assay accuracy at low concentrations . Substituting the deuterated IS with unlabeled lonafarnib or a structurally dissimilar compound forfeits the compensation for ion-suppression/enhancement matrix effects that only a true isotopologue can provide [1].

Quantitative Differentiation Evidence for Lonafarnib-d9 Against Closest Analogs


Mass Shift Advantage: +9 Da (D9) vs. +4 Da (D4) Ensures Clearer Isotopic Resolution

Lonafarnib-d9 generates a nominal mass shift of +9 Da relative to unlabeled lonafarnib (MW 638.83 → 647.88 Da). This is a larger shift than rac-lonafarnib-d4, which provides only +4 Da (MW 638.83 → 642.85 Da). Because unlabeled lonafarnib contains two bromine atoms (⁷⁹Br/⁸¹Br) and one chlorine atom (³⁵Cl/³⁷Cl), its natural isotopologue envelope extends to [M+4], [M+5], and [M+6] with non-negligible abundance . A +4 Da IS signal can therefore partially overlap with the [M+4] isotopologue of the analyte, leading to integration interference at concentrations near the lower limit of quantification (LLOQ). The +9 Da shift of the d9 species places the IS signal well beyond the interfering isotopologue cluster, enabling cleaner selected reaction monitoring (SRM) transitions and improved signal-to-noise ratios [1].

Bioanalysis LC-MS/MS Stable Isotope Dilution

Isotopic Purity: 95% Atom D Enables Reliable Isotope Dilution Quantification

Vendor-certified isotopic purity for Lonafarnib-d9 is specified as 95% atom D, and chemical purity is 95% by HPLC . The 95% atom D value indicates that, on average, 8.55 out of 9 labeled positions carry deuterium. This contrasts with some lower-mass-shift deuterated standards where incomplete labeling can yield a heterogeneous population of partially deuterated species, broadening the IS chromatographic peak and reducing quantification precision. A higher and well-defined isotopic enrichment ensures that the IS signal observed in the mass spectrometer predominantly originates from the fully-labeled d9 species, supporting robust calibration curves and low coefficient of variation (%CV) across the validated concentration range (2.5–2500 ng/mL) as demonstrated in the foundational bioanalytical method for lonafarnib [1].

Isotope Dilution Mass Spectrometry Isotopic Purity Method Validation

Regulatory Traceability: Manufactured under Pharmacopeial Reference Standard Guidelines

Lonafarnib-d9 is supplied as a fully characterized reference standard with traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards . This contrasts with generic research-grade stable-isotope-labeled compounds that may lack formal pharmacopeial traceability documentation. For pharmaceutical development organizations conducting Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions, procuring a reference standard with established regulatory lineage reduces the burden of additional characterization and simplifies auditor review. The standard is intended for analytical method development (AMD), analytical method validation (AMV), and quality control (QC) applications throughout the drug development lifecycle .

Regulatory Compliance USP/EP Traceability Pharmaceutical Quality Control

Deuteration Site Specificity: Piperidine-Ring Labeling Minimizes H/D Back-Exchange During Sample Workup

The deuterium atoms in lonafarnib-d9 are located on the piperidine ring (positions 2,2,3,3,4,5,5,6,6-nonadeuterio substitution), as confirmed by the IUPAC name and the InChI specification provided by the manufacturer . Deuterium labels on aliphatic carbons adjacent to nitrogen atoms are generally considered non-exchangeable under typical bioanalytical sample preparation conditions (protein precipitation with acetonitrile, pH ~3–7), in contrast to labels placed on amide or hydroxyl protons which undergo rapid H/D back-exchange in protic solvents [1]. This site specificity is a practical advantage over deuterated analogs where labels are positioned at labile sites: such standards suffer from time- and pH-dependent loss of the deuterium label, leading to shifting IS response and calibration drift. The non-labile placement in the d9 standard supports consistent IS peak area across analytical batches [2].

H/D Exchange Sample Preparation LC-MS/MS Method Robustness

Procurement-Relevant Application Scenarios for Lonafarnib-d9


Clinical Pharmacokinetic Bioanalysis of Lonafarnib in Human Plasma

In a validated LC-MS/MS method for quantifying lonafarnib in human plasma over the range 2.5–2500 ng/mL, lonafarnib-d9 serves as the isotopically labeled internal standard to compensate for matrix effects and extraction variability. The +9 Da mass shift ensures that the IS SRM transition is free from interference by the analyte's [M+4] and [M+5] isotopologues arising from the dibromo-monochloro natural isotope pattern. This method was successfully applied to support a Phase I clinical trial, demonstrating the standard's suitability for regulated bioanalysis under FDA validation guidelines [1].

Pharmaceutical Quality Control and ANDA/DMF Submission Support

For generic drug manufacturers preparing ANDA submissions for lonafarnib capsules (Zokinvy generics), lonafarnib-d9 procured as a USP/EP-traceable reference standard provides the necessary regulatory documentation for method validation and quality control testing. Its use as an internal standard in dissolution testing, content uniformity assays, and stability-indicating methods ensures compliance with ICH Q2(R1) validation requirements and simplifies the audit trail for regulatory reviewers .

Metabolite Identification Studies Using Stable Isotope Incorporation

In drug metabolism studies, lonafarnib-d9 can be used as a stable-isotope tracer for structural elucidation of unstable or reactive metabolites. The Tong et al. (2006) study demonstrated that stable isotope incorporation combined with accurate mass LC-QTOF-MS enables definitive identification of hydroxylated and dehydrogenated lonafarnib metabolites generated by CYP3A4. The availability of a high-isotopic-purity d9 standard facilitates analogous tracer experiments in ADME laboratories [2].

Quote Request

Request a Quote for Lonafarnib-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.